[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide
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Overview
Description
1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene: ruthenium(II) diiodide is a complex organometallic compound featuring a ruthenium center coordinated to a ligand derived from imidazolidin-2-ylidene and a nitro-substituted benzylidene group[_{{{CITATION{{{_1{Product: 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene with 2-i-propoxy-5-nitrobenzaldehyde in the presence of ruthenium(II) iodide[_{{{CITATION{{{1{Product: [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i ...](https://www.strem.com/product/44-0782). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the solvent used can vary, with common choices being dichloromethane or acetonitrile[{{{CITATION{{{1{Product: 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i .... The reaction mixture is heated to reflux for several hours to ensure complete complexation[{{{CITATION{{{_1{Product: 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i ....
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can be scaled up efficiently. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The nitro group on the benzylidene ligand can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The compound can be reduced to form the corresponding amine derivatives.
Substitution: : The iodide ligands can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophiles such as alkyl lithium compounds, Grignard reagents, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, amides.
Substitution: : Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
This compound has several applications in scientific research, including:
Catalysis: : It can act as a catalyst in various organic reactions, such as cross-coupling reactions and olefin metathesis[_{{{CITATION{{{1{Product: 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i ...[{{{CITATION{{{_2{Samarium( ii ) iodide-mediated reactions applied to natural product ...](https://pubs.rsc.org/en/content/articlehtml/2022/ra/d1ra08163b).
Organic Synthesis: : It can be used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Materials Science: : The compound's unique properties make it suitable for use in the development of new materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in catalysis, the ruthenium center can facilitate the formation of intermediates and transition states, lowering the activation energy of the reaction. The ligands can also influence the electronic properties of the ruthenium center, affecting its reactivity.
Comparison with Similar Compounds
This compound is similar to other ruthenium-based complexes, such as cisplatin and ruthenium tris(bipyridine) . it is unique in its ligand structure and potential applications. While cisplatin is primarily used in cancer therapy, this compound is more versatile in catalysis and materials science.
Similar Compounds
Cisplatin: : Used in cancer therapy.
Ruthenium tris(bipyridine): : Used in electrochemistry and photophysics.
Ruthenium trichloride: : Used in organic synthesis and catalysis.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C10H11NO3.2HI.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCSKCGOGWWBSF-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49I2N3O3Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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